molecular formula C22H26N2O3S B2691744 2-(methylsulfanyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide CAS No. 1235287-90-7

2-(methylsulfanyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide

Cat. No.: B2691744
CAS No.: 1235287-90-7
M. Wt: 398.52
InChI Key: RIKPQWBJEGOIIV-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide is a complex organic compound that features a benzamide core with a piperidine ring and a phenoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, starting from readily available precursors such as 4-piperidone.

    Introduction of the Phenoxyacetyl Group: The phenoxyacetyl group is introduced via an acylation reaction, often using phenoxyacetyl chloride in the presence of a base such as triethylamine.

    Attachment of the Benzamide Core: The final step involves coupling the piperidine intermediate with a benzamide derivative, facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(methylsulfanyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylsulfonyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide
  • 2-(methylsulfinyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide

Uniqueness

2-(methylsulfanyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylsulfanyl group, in particular, can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-methylsulfanyl-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-28-20-10-6-5-9-19(20)22(26)23-15-17-11-13-24(14-12-17)21(25)16-27-18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKPQWBJEGOIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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